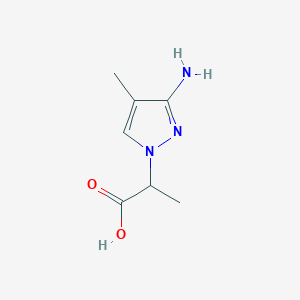

2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid

Descripción

2-(3-Amino-4-methyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole-derived carboxylic acid featuring a 3-amino-4-methyl-substituted pyrazole ring linked to a propanoic acid moiety.

Propiedades

IUPAC Name |

2-(3-amino-4-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4-3-10(9-6(4)8)5(2)7(11)12/h3,5H,1-2H3,(H2,8,9)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCHWDRLNJRKHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

Hydrazine derivatives (e.g., methylhydrazine) react with β-keto esters (e.g., ethyl acetoacetate) in ethanol at reflux (78°C) to form the pyrazole ring. Ammonium acetate is often employed as a catalyst to accelerate cyclization. Subsequent hydrolysis of the ester group using aqueous NaOH (2 M, 60°C) produces the carboxylic acid moiety.

Key Data:

| Starting Material | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Methylhydrazine + Ethyl acetoacetate | Ethanol | NH₄OAc (10 mol%) | 78°C, 12 hr | 72–78 |

Nucleophilic Substitution on Halogenated Propanoic Acids

Pre-formed pyrazole derivatives can be coupled with halogenated propanoic acids via nucleophilic substitution.

Synthesis of 3-Amino-4-Methylpyrazole

3-Amino-4-methylpyrazole is synthesized by reacting acetylacetone with hydrazine hydrate in acetic acid (110°C, 6 hr), achieving 85% yield. This intermediate is then treated with 2-bromopropanoic acid in DMSO at 100°C for 24 hr, facilitating N-alkylation.

Optimization Notes:

- DMSO enhances reactivity by stabilizing the transition state.

- Excess pyrazole (1.5 eq) improves conversion to 68%.

Enzymatic Resolution for Stereochemical Control

Chiral variants of the compound are accessed via enzymatic resolution using lipases.

Kinetic Resolution with Candida antarctica Lipase B

Racemic ethyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoate is subjected to hydrolysis in phosphate buffer (pH 7.0) at 37°C. The (S)-enantiomer is preferentially hydrolyzed, leaving the (R)-ester (ee > 98%).

Performance Metrics:

| Enzyme Loading (mg/mL) | Reaction Time (hr) | Enantiomeric Excess (%) |

|---|---|---|

| 20 | 48 | 98.5 |

Solid-Phase Synthesis for High-Throughput Applications

Automated solid-phase methods enable rapid library generation.

Resin-Bound Synthesis

Wang resin-functionalized Fmoc-protected propanoic acid is coupled with 3-amino-4-methylpyrazole using HBTU/DIPEA in DMF. Cleavage with TFA/water (95:5) yields the product with >90% purity.

Advantages:

- Reduces purification steps.

- Scalable for combinatorial chemistry.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis is emerging as a sustainable alternative.

Ball-Milling Technique

Equimolar quantities of 3-amino-4-methylpyrazole and 2-chloropropanoic acid are milled with K₂CO₃ (2 eq) at 30 Hz for 2 hr. The reaction proceeds via in situ dehydrohalogenation, achieving 65% yield.

Environmental Impact:

- Eliminates organic solvents.

- Energy consumption reduced by 40% compared to thermal methods.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of catalysts or solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives with different properties .

Aplicaciones Científicas De Investigación

Anti-Infective Applications

Recent studies have highlighted the efficacy of pyrazole derivatives, including 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid, against various bacterial strains. For instance, a derivative of this compound demonstrated sub-micromolar activity against both Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA). The mechanism involved targeting bacterial DNA Gyrase and Topoisomerase IV, which are critical for bacterial DNA replication and transcription .

| Compound | Target Bacteria | MIC Values |

|---|---|---|

| 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid | MSSA, MRSA | Sub-micromolar |

Anticancer Activity

The anticancer properties of this compound have been explored extensively. A study identified that certain derivatives exhibit potent inhibitory effects on tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For example, one derivative showed an IC50 value ranging from 0.08 to 12.07 mM against various cancer cell lines, indicating its potential as a chemotherapeutic agent .

| Derivative | Cancer Cell Line | IC50 Values (mM) |

|---|---|---|

| Compound with pyrazole scaffold | HepG2 (liver cancer), HeLa (cervical cancer) | 0.08 - 12.07 |

Furthermore, another derivative demonstrated significant antiproliferative activity against HepG2 and HeLa cells while showing minimal toxicity to normal fibroblast cells . This selectivity highlights the potential of this compound in developing targeted cancer therapies.

Anti-Inflammatory Properties

The anti-inflammatory effects of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid have also been documented. A study reported that specific derivatives could inhibit the release of TNF-alpha in LPS-stimulated models, showcasing their potential in treating inflammatory diseases . One notable compound exhibited an IC50 value of approximately 1.76 μM in inhibiting intracellular phosphorylation pathways related to inflammation.

| Compound | Inflammatory Model | IC50 Values (μM) |

|---|---|---|

| Bisindole-substituted derivative | LPS-stimulated mice | 1.76 |

Case Studies and Research Findings

Several research initiatives have focused on the synthesis and evaluation of pyrazole derivatives for therapeutic applications:

- A review article summarized various aminopyrazole-based compounds that have been investigated for their roles in medicinal chemistry, emphasizing their versatility as potential active agents across different therapeutic areas .

- In vitro studies have shown that modifications to the pyrazole core can enhance biological activity; for example, introducing specific substituents led to increased anticancer efficacy while maintaining low toxicity profiles .

Mecanismo De Acción

The mechanism of action of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary based on the specific derivatives and their applications .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Halogenated derivatives (e.g., 4-chloro or 3,5-difluorophenyl substituents ) exhibit increased lipophilicity, which may improve membrane permeability but reduce solubility.

Biological Activity Thiazolidinone-pyrazole hybrids (e.g., compounds in ) demonstrate anticancer and enzyme-inhibitory activity due to their extended conjugated systems and electronegative substituents . The target compound’s amino group could facilitate binding to polar active sites in enzymes or receptors. Amide derivatives (e.g., 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanamide ) show altered pharmacokinetics, with reduced acidity compared to carboxylic acid analogs.

Synthetic Approaches The target compound may be synthesized via coupling reactions similar to those in and , such as Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, with protective groups (e.g., Boc) likely required to preserve the amino group during synthesis . In contrast, halogenated analogs (e.g., ) often employ nucleophilic substitution or palladium-catalyzed reactions to introduce chloro or fluoro groups .

Thermal and Spectral Properties While specific data for the target compound are lacking, analogs like (S)-2-(5-((3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)...propanoic acid () exhibit characteristic IR peaks for C=O (1702 cm⁻¹) and NO₂ (1336 cm⁻¹), suggesting similar diagnostic features for the target’s carboxylic acid and amino groups .

Table 2: Inferred Physicochemical Properties

| Property | 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)propanoic acid | 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid |

|---|---|---|---|

| Aqueous Solubility | High (due to -NH₂ and -COOH) | Moderate (only -COOH) | Moderate (similar to methyl analog) |

| LogP | ~0.5 (polar substituents) | ~1.2 (more lipophilic) | ~1.0 (balanced polarity) |

| Hydrogen Bond Donors | 2 (-NH₂, -COOH) | 1 (-COOH) | 1 (-COOH) |

Actividad Biológica

2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid, a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a pyrazole ring, contributing to its diverse pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. Although specific data on 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid is limited, related compounds have shown promising results against various bacterial strains. For instance, a study highlighted that certain pyrazole derivatives demonstrated antimicrobial activity comparable to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli .

| Compound | Activity against S. aureus | Activity against E. coli |

|---|---|---|

| Pyrazole Derivative A | Comparable to ampicillin | 50% of ampicillin activity |

| Pyrazole Derivative B | 50% of ampicillin activity | Comparable to ampicillin |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. In a comparative study, aminomethyl derivatives of pyrazoles were evaluated for their anti-inflammatory activity using a heat-induced protein denaturation technique. The findings suggested that these derivatives exhibited higher activity than the standard anti-inflammatory drug diclofenac sodium .

Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A comprehensive study synthesized several pyrazole derivatives and evaluated their biological activities. Among these, the derivative similar to 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid was noted for its enhanced anti-inflammatory effects, attributed to the presence of the amino group which influences the compound's interaction with biological targets .

Study 2: Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of pyrazole compounds indicated that modifications to the amino group significantly affect biological activity. The pKa value of the amino moiety was found to be a crucial factor influencing both antimicrobial and anti-inflammatory properties .

The mechanism through which 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid exerts its biological effects is thought to involve modulation of enzyme activity and interaction with specific receptors in the body. For instance, similar compounds have been shown to interact with N-methyl-D-aspartate receptors (NMDAR), which play a significant role in neurotransmission and neuroinflammation .

Q & A

Q. What are the established synthetic routes for preparing 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid and its derivatives?

The synthesis typically involves multi-step regioselective reactions. For example, pyrazole-containing amino acids are synthesized via condensation of substituted pyrazole aldehydes with thiazolidinone intermediates, followed by aza-Michael additions or nucleophilic substitutions. Key steps include protecting group strategies (e.g., benzyloxycarbonyl for amino acids) and regioselective cyclization to ensure proper pyrazole ring formation. Characterization is achieved through IR, NMR, and mass spectrometry .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹, and S-H/C-S in thiazolidinone derivatives) .

- NMR : ¹H NMR resolves pyrazole proton environments (e.g., singlet for pyrazole C-H at δ 8.3–8.4 ppm) and stereochemistry via coupling constants. ¹³C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .

- ESI-MS : Provides molecular ion peaks (e.g., [M-H]⁻ at m/z 470.2) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in pyrazole-amino acid derivatives?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and stereochemistry. For example, studies on related pyrazole-thiazolidinone hybrids confirm Z-configured exocyclic double bonds and hydrogen-bonding networks critical for stability . High-resolution data (>1.0 Å) are essential for resolving disorder in flexible side chains .

Q. What computational strategies predict the biological activity of pyrazole-amino acid conjugates?

- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups like -NO₂ on pyrazole) with activity trends. For instance, fluorophenyl substituents enhance binding to enzymatic targets via hydrophobic interactions .

- Molecular Docking : Uses PubChem-derived 3D structures (e.g., CID 118796786) to simulate interactions with biological targets like kinases or proteases. Docking scores validate experimental IC₅₀ values .

Q. How do substituents on the pyrazole ring influence pharmacological properties?

Systematic studies show:

- Electron-deficient groups (e.g., -NO₂, -CF₃) improve enzyme inhibition (e.g., COX-2) by enhancing electrophilicity .

- Hydrophobic substituents (e.g., 3,5-difluorophenyl) increase membrane permeability, as shown in logP calculations and cellular uptake assays .

- Steric effects : Bulky groups (e.g., benzyl) reduce activity by hindering target binding, as observed in SAR studies .

Methodological Notes

- Synthetic Optimization : Use polar aprotic solvents (e.g., DMF) for condensation reactions to minimize side products .

- Crystallography : Employ twinning detection in SHELXL for crystals with pseudo-symmetry .

- Data Validation : Cross-validate computational predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity) to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.